3-[(4-fluorobenzyl)oxy]-N'-[(E)-(4-methylphenyl)methylidene]-2-thiophenecarbohydrazide
Description
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Properties
IUPAC Name |
3-[(4-fluorophenyl)methoxy]-N-[(E)-(4-methylphenyl)methylideneamino]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2S/c1-14-2-4-15(5-3-14)12-22-23-20(24)19-18(10-11-26-19)25-13-16-6-8-17(21)9-7-16/h2-12H,13H2,1H3,(H,23,24)/b22-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKIUFWQTGGNHT-WSDLNYQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=C(C=CS2)OCC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=C(C=CS2)OCC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(4-fluorobenzyl)oxy]-N'-[(E)-(4-methylphenyl)methylidene]-2-thiophenecarbohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : CHFNOS
- Molar Mass : 368.42 g/mol
- CAS Number : 478246-47-8
Synthesis
The compound is synthesized through the reaction of thiophene-2-carboxylic acid derivatives with hydrazine hydrate, followed by the introduction of various substituents to enhance its biological activity. This method allows for the creation of derivatives that may exhibit improved pharmacological properties.
Antiproliferative Activity
Recent studies have demonstrated that derivatives of this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance, compounds derived from thiophene-2-carbohydrazide have shown activity against breast adenocarcinoma (MCF7) and colon cancer (HCT116) cell lines. The antiproliferative efficacy was compared to doxorubicin, a standard chemotherapeutic agent, indicating promising potential for therapeutic applications .
The biological activity of this compound is believed to involve:
- Binding Interactions : The compound forms hydrogen bonds and hydrophobic interactions with target proteins, influencing various biochemical pathways.
- Inhibition of Enzymes : It may inhibit specific enzymes involved in tumor progression and metastasis.
- Molecular Docking Studies : Computational studies indicate strong binding affinities to key proteins, suggesting a mechanism that could disrupt cancer cell proliferation .
Case Studies
- Antitumor Activity : A study focused on the synthesis of thiophene-based hydrazones demonstrated significant cytotoxic effects on MCF7 and HCT116 cells, with some derivatives exhibiting IC50 values comparable to established anticancer drugs .
- Antimicrobial Effects : Thiophene derivatives have been investigated for their antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. These compounds showed minimum inhibitory concentration (MIC) values ranging from 2–5 μg/mL, indicating strong antibacterial activity .
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
